molecular formula C16H28N2O4 B7928646 [2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

[2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7928646
M. Wt: 312.40 g/mol
InChI Key: KHRQCZBUDWJOIO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound [2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (CAS: 1353983-69-3) features a cyclohexylamino group linked to a cyclopropane ring, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group. Key properties include:

  • Molecular Formula: C₁₆H₂₈N₂O₄
  • Molecular Weight: 312.4 g/mol
  • Purity: ≥95% (as reported by CymitQuimica) .
    This compound is primarily utilized in research settings, particularly in peptide synthesis and medicinal chemistry, where the Boc group protects amines during intermediate reactions .

Properties

IUPAC Name

2-[[2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18(11-8-9-11)13-7-5-4-6-12(13)17-10-14(19)20/h11-13,17H,4-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRQCZBUDWJOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCCCC2NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Protection of the amine group: The cyclopropylamine is first protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the tert-butoxycarbonyl-cyclopropylamine.

    Formation of the cyclohexylamino intermediate: The protected cyclopropylamine is then reacted with cyclohexylamine in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the cyclohexylamino intermediate.

    Introduction of the acetic acid moiety: The cyclohexylamino intermediate is then reacted with bromoacetic acid in the presence of a base such as sodium hydroxide (NaOH) to introduce the acetic acid moiety, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution may result in the formation of new functionalized derivatives.

Scientific Research Applications

[2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(Cyclohexylamino)benzoic Acid
  • Molecular Formula: C₁₃H₁₇NO₂
  • Key Differences : Replaces the acetic acid group with benzoic acid and lacks the Boc-cyclopropyl moiety.
  • Applications : Used in buffer systems (e.g., CHES buffer, pH 8.4) and biochemical assays .
  • Commercial Status : Discontinued across multiple suppliers .
2-[1-({[(tert-Butoxy)carbonyl]amino}methyl)cyclopropyl]acetic Acid
  • Molecular Formula: C₁₁H₁₉NO₄
  • Key Differences: Features a Boc-protected aminomethyl group attached directly to cyclopropane, omitting the cyclohexylamino group.
  • Applications : Serves as a building block in drug discovery, particularly for introducing cyclopropane rings into molecules .
2-(6-(Cyclohexylamino)-9H-purin-9-yl)acetic Acid Derivatives
  • Example: 2-(6-(cyclohexylamino)-2-((4-cyclohexylbenzyl)amino)-9H-purin-9-yl)acetic acid (3.78bf).
  • Applications : Investigated in oncology research for targeting signal transduction pathways .
TERT-BUTYL (2-(2-AMINOACETAMIDO)CYCLOHEXYL)(CYCLOPROPYL)CARBAMATE
  • Molecular Formula : C₁₆H₂₉N₃O₃
  • Key Differences : Contains an acetamide group instead of acetic acid, altering its reactivity in peptide coupling reactions.
  • Applications : Intermediate in synthesizing peptidomimetics or prodrugs .

Functional Group Analysis

Compound Functional Groups Key Reactivity/Applications
Target Compound Boc-protected amine, cyclopropane, cyclohexylamino, acetic acid Amine protection, solubility modulation, hydrogen bonding
2-(Cyclohexylamino)benzoic Acid Cyclohexylamino, benzoic acid Buffer component, pH stabilization in enzymatic assays
Purine Derivative (3.78bf) Cyclohexylamino, purine core, acetic acid STAT3 inhibition, anticancer research
Boc-cyclopropylmethyl Acetic Acid Boc-protected aminomethyl, cyclopropane, acetic acid Conformational restriction in drug design

Physicochemical and Commercial Comparison

Property/Compound Target Compound 2-(Cyclohexylamino)benzoic Acid Purine Derivative (3.78bf) Boc-cyclopropylmethyl Acetic Acid
Molecular Weight (g/mol) 312.4 ~219.28 (estimated) ~449.27 (reported) 229.28
Solubility Polar solvents (acetic acid moiety) Alkaline buffers (CHES) Likely DMSO-soluble Moderate in polar aprotic solvents
Commercial Availability Discontinued Discontinued Research-use only Available (e.g., American Elements)

Research Implications and Gaps

  • Structural analogues with purine or benzoic acid groups demonstrate broader biological relevance, particularly in oncology and biochemistry.

References Journal of Biological Chemistry (2012); CymitQuimica (2025); EP 4 374 877 A2 (2024); STAT3 Study; American Elements (2024); Carbamate Derivative Data.

Biological Activity

Introduction

[2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid, a synthetic organic compound, has garnered attention in medicinal chemistry due to its structural uniqueness and potential biological activities. This compound features a cyclopropyl group and a tert-butoxycarbonyl protecting group, making it suitable for various applications, particularly in drug development.

  • Molecular Formula : C16_{16}H28_{28}N2_2O4_4
  • Molecular Weight : 300.41 g/mol
  • CAS Number : 1353983-69-3

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Amidation Reactions : Using cyclopropylamine and protected amino acids.
  • Coupling Reactions : Employing coupling agents to facilitate the formation of peptide bonds.
  • Protecting Group Strategies : Utilizing tert-butoxycarbonyl (Boc) groups for selective deprotection during synthesis.

These methods allow for efficient production while maintaining control over stereochemistry and functional groups.

Biological Activity

The biological activity of this compound is primarily evaluated through its interaction with various biological targets. Key findings include:

  • Binding Affinity : Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have shown that this compound exhibits significant binding affinity to specific receptors, indicating potential therapeutic applications.
  • Mechanism of Action : Molecular docking simulations suggest that the compound interacts with target proteins by forming stable complexes, which may modulate biological pathways relevant to disease processes.

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropyl, tert-butoxycarbonylPotentially bioactive
CyclohexylalanineCyclohexane ringProtein interaction
CyclopropylglycineCyclopropane ringNeuroprotective
tert-Butoxycarbonyl-protected amino acidsVarious amino acidsWidely used in peptide synthesis

This comparison highlights the distinct combination of functional groups in this compound that may confer unique biological properties compared to its analogs.

Case Studies

Recent studies have explored the therapeutic potential of this compound in various contexts:

  • Neuroprotective Effects : Research indicates that derivatives of cyclopropyl-containing amino acids exhibit neuroprotective properties, suggesting that this compound may also offer similar benefits.
  • Anticancer Activity : Preliminary data suggest that this compound may inhibit the proliferation of certain cancer cell lines, warranting further investigation into its role as an anticancer agent.
  • Anti-inflammatory Properties : In vitro studies have shown that the compound can modulate inflammatory pathways, indicating its potential use in treating inflammatory diseases.

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